Ethyl 5-oxopyrrolidine-3-carboxylate

概要

説明

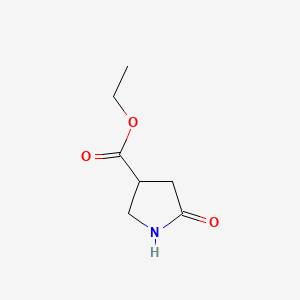

Ethyl 5-oxopyrrolidine-3-carboxylate is a heterocyclic compound with the molecular formula C7H11NO3. It is also known as 2-oxo-pyrrolidine-4-carboxylic acid ethyl ester. This compound is characterized by a five-membered pyrrolidine ring with a keto group at the 5-position and an ester group at the 3-position. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry .

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 5-oxopyrrolidine-3-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with ammonia or an amine to form the corresponding pyrrolidine derivative. The reaction typically occurs under reflux conditions with a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The starting materials, such as ethyl acetoacetate and ammonia, are fed into a reactor where the reaction takes place under controlled temperature and pressure conditions. The product is then isolated and purified using techniques like distillation, crystallization, or extraction .

化学反応の分析

Nucleophilic Substitution at the α-Carbon

The ketone at the 5-position facilitates α-bromination and alkylation:

-

Bromination : Reaction with Br<sub>2</sub>/AcOH introduces bromine at the α-carbon, forming α-bromoketone derivatives .

-

Alkylation : Lithium enolates react with alkyl halides (e.g., CH<sub>3</sub>I) to install substituents at the α-position.

Key Data :

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br<sub>2</sub>, AcOH, 0°C | 1-(4-(2-Bromoacetyl)phenyl) derivative | 92% | |

| Alkylation | LDA, CH<sub>3</sub>I, THF | 5-Oxo-3-methylpyrrolidine-3-carboxylate | 67% |

Condensation and Cyclization Reactions

The ketone and ester groups enable condensation with amines or hydrazines:

-

Hydrazone Formation : Reacts with hydrazine hydrate to form acid hydrazides, which further condense with aldehydes (e.g., benzaldehyde) to yield hydrazones .

-

Pyrrole Synthesis : Cyclization with hexane-2,5-dione under reflux produces substituted pyrroles .

Synthetic Pathway :

-

Hydrazide Preparation :

-

Hydrazone Formation :

Amide Bond Formation

The ester reacts with amines to form amides, a key step in peptidomimetic synthesis:

-

Primary Amines : Ethanolamine in THF forms water-soluble amides.

-

Aromatic Amines : Aniline derivatives yield aryl-substituted amides under mild conditions .

Reaction Efficiency :

| Amine Type | Conditions | Yield | Source |

|---|---|---|---|

| Ethanolamine | THF, rt, 12h | 82% | |

| 4-Nitroaniline | DCC, DMAP, CH<sub>2</sub>Cl<sub>2</sub> | 76% |

Ring-Opening and Functionalization

The pyrrolidine ring undergoes ring-opening under strong acidic or oxidative conditions:

-

Acidic Hydrolysis : Concentrated HCl cleaves the ring to form linear diamino esters.

-

Oxidation : KMnO<sub>4</sub>/H<sub>2</sub>O oxidizes the ring to γ-lactam derivatives.

Comparative Reactivity :

| Condition | Product | Selectivity | Source |

|---|---|---|---|

| 6M HCl, reflux, 8h | Ethyl 3-(2-aminoethyl)carboxylate | High | |

| KMnO<sub>4</sub>, H<sub>2</sub>O, 60°C | 5-Oxopyrrolidin-2-one-3-carboxylate | Moderate |

科学的研究の応用

Medicinal Chemistry

Ethyl 5-oxopyrrolidine-3-carboxylate has been explored for its potential therapeutic properties, particularly as a precursor in drug synthesis:

- Anticancer Activity : Derivatives of this compound have shown promise in targeting various cancer cell lines. For instance, studies have indicated that certain substituted derivatives possess significant anticancer activity against A549 human pulmonary adenocarcinoma cells . These derivatives were tested against standard cytotoxic drugs, demonstrating comparable efficacy.

- Antimicrobial Properties : Research has highlighted the compound's derivatives as potential candidates for combating Gram-positive bacterial infections and drug-resistant fungi. The structure-activity relationship (SAR) studies have identified specific substitutions that enhance antimicrobial efficacy .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules:

- Synthesis of Heterocycles : The compound is utilized in the formation of various heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals. Its reactivity allows for diverse substitution patterns that can lead to novel compounds with enhanced biological activities .

Biological Research

The compound's interactions with biological systems have been a focus of research:

- Biological Activity : Studies have investigated the interactions of this compound with biomolecules, revealing potential mechanisms of action that could lead to new therapeutic strategies . Its derivatives have been shown to exhibit analgesic, anti-inflammatory, and neuroprotective effects .

Case Study 1: Anticancer Activity

A series of this compound derivatives were synthesized and evaluated for their anticancer properties. The study demonstrated that specific modifications to the compound significantly enhanced its cytotoxic effects against various cancer cell lines, including A549. The most potent derivative exhibited IC50 values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of this compound were screened against multidrug-resistant bacterial strains. The results indicated that certain compounds exhibited notable antibacterial activity, particularly against Gram-positive pathogens. This highlights the potential for developing new antimicrobial agents based on this scaffold .

Data Table: Summary of Biological Activities

| Activity Type | Compound Derivative | Target Organism/Cell Line | IC50/Activity Level |

|---|---|---|---|

| Anticancer | 1-(2-Hydroxyphenyl)-5-oxopyrrolidine | A549 (lung cancer) | Comparable to cisplatin |

| Antimicrobial | 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine | Gram-positive bacteria | MIC < 128 µg/mL |

| Analgesic | This compound | Pain models | Significant reduction in pain response |

作用機序

The mechanism of action of ethyl 5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions and metabolic pathways. The presence of the keto and ester groups allows it to participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis .

類似化合物との比較

Ethyl 5-oxopyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

Ethyl 2-oxopyrrolidine-3-carboxylate: Similar structure but with different substitution patterns.

Ethyl 5-oxopyrrolidine-2-carboxylate: Differing in the position of the keto group.

2-Oxo-pyrrolidine-4-carboxylic acid ethyl ester: Another name for this compound, highlighting its structural features.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various applications .

生物活性

Ethyl 5-oxopyrrolidine-3-carboxylate is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, cellular effects, metabolic pathways, and applications in medicine and industry.

Chemical Structure and Properties

This compound belongs to the pyrrolidine class of compounds, characterized by a five-membered ring structure containing nitrogen. Its chemical formula is and it has been noted for its role in synthesizing other heterocyclic compounds, which are vital in drug development and other biochemical applications .

Target Interactions

The compound interacts with various enzymes, particularly esterases, which hydrolyze the ester bond to yield 5-oxopyrrolidine-3-carboxylic acid. This reaction is crucial for its metabolic processing and subsequent involvement in various biochemical pathways.

Influence on Cellular Processes

This compound has been shown to modulate cellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP). This modulation can influence gene expression and cellular metabolism, indicating its potential as a precursor for bioactive molecules.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, certain derivatives exhibited significant cytotoxic effects against A549 lung adenocarcinoma cells when compared to standard chemotherapeutic agents like cisplatin. The structure-dependent activity suggests that modifications to the compound can enhance its efficacy against cancer cells .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Specific derivatives have demonstrated selective activity against multidrug-resistant strains of Staphylococcus aureus, indicating potential applications in treating resistant infections . The antimicrobial properties are attributed to the ability of these compounds to disrupt bacterial cell processes.

Metabolic Pathways

This compound undergoes metabolism primarily through hydrolysis by esterases, leading to the formation of 5-oxopyrrolidine-3-carboxylic acid. This metabolite participates in various metabolic pathways, interacting with cofactors such as NAD+ and FAD, which are essential for enzymatic reactions .

Dosage Effects

Research indicates that the biological effects of this compound vary significantly with dosage. Low doses may have minimal impact, while higher concentrations can lead to notable biochemical changes. Toxicity studies suggest a threshold beyond which adverse effects may occur, underscoring the importance of dosage in therapeutic applications.

Applications in Research and Industry

This compound serves multiple roles across various fields:

- Chemistry : Used as a building block for synthesizing heterocyclic compounds.

- Biology : A substrate in enzyme assays and studies of biochemical mechanisms.

- Medicine : An intermediate in drug synthesis, particularly for anticancer and antimicrobial agents.

- Industry : Employed in producing agrochemicals and dyes .

Case Studies

- Anticancer Activity Study : A study evaluated the cytotoxic effects of ethyl 5-oxopyrrolidine derivatives on A549 cells. Compounds were tested at a concentration of 100 µM for 24 hours using an MTT assay. Results indicated that several derivatives exhibited potent anticancer activity compared to controls .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties against resistant strains of S. aureus. The derivatives were screened using broth microdilution methods, revealing significant antibacterial activity against strains resistant to conventional treatments .

特性

IUPAC Name |

ethyl 5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-6(9)8-4-5/h5H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMPXTNXXREMCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661339 | |

| Record name | Ethyl 5-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60298-18-2 | |

| Record name | Ethyl 5-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Ethyl 5-oxopyrrolidine-3-carboxylate in the context of the provided research?

A1: While this compound is mentioned as a constituent in one of the research papers, it is not the primary focus of the study. [] The paper investigates the antifungal properties of Lactiplantibacillus plantarum 124 and identifies various compounds present in its cell-free supernatants (CFSs). This compound is detected among these compounds but at a low relative amount (1.84%). [] The research primarily focuses on the antifungal effects of lactic acid and acetic acid, which are the major components of the CFSs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。